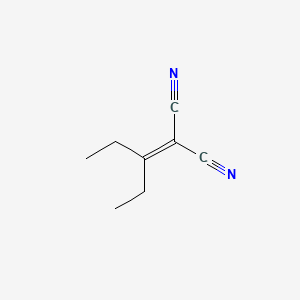
Propanedinitrile, (1-ethylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-ethylpropylidene)-, typically involves the reaction of ethyl (1-ethylpropylidene) cyanoacetate with sodium ethoxide in absolute ethanol. The reaction is carried out in a three-necked flask equipped with a dropping funnel, thermometer, mercury-sealed stirrer, and a condenser protected by a drying tube. The solution is maintained at -5°C using a Dry Ice bath. Methyl iodide is then added rapidly to the mixture, followed by refluxing until the reaction is complete .
Industrial Production Methods
Industrial production methods for propanedinitrile, (1-ethylpropylidene)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-ethylpropylidene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylpropylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Propanedinitrile, (1-ethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedinitrile, (1-ethylpropylidene)-, involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, (1-ethylpropylidene)-, is unique due to the presence of the ethylpropylidene group, which imparts distinct chemical properties and reactivity compared to simpler nitrile compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
10394-95-3 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-pentan-3-ylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(4-2)8(5-9)6-10/h3-4H2,1-2H3 |
InChI Key |
BMGYCEPKMYVARU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















